molecular formula C16H13NO2 B11860584 6-Methyl-3-phenyl-4H-chromen-4-one oxime

6-Methyl-3-phenyl-4H-chromen-4-one oxime

Cat. No.: B11860584
M. Wt: 251.28 g/mol
InChI Key: HOEQTRPASGVKIA-WUKNDPDISA-N
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Description

Contextualization of 4H-Chromen-4-one Systems in Heterocyclic Chemistry

The 4H-chromen-4-one, or chromone (B188151), skeleton is a bicyclic oxygen-containing heterocycle that forms the core of many naturally occurring and synthetic compounds. researchgate.net This structural motif is a key component of a class of compounds known as flavonoids, which exhibit a wide range of biological activities. The versatility of the chromone ring system allows for extensive chemical modification, making it an attractive scaffold for the design of novel molecules with specific biological targets. researchgate.netresearchgate.net Researchers have explored various synthetic routes to create a multitude of polyfunctionalized 4H-chromen-4-one derivatives. researchgate.net The inherent biological significance of the chromone nucleus has led to its description as a "biologically attractive scaffold". nih.govfrontiersin.org

Importance of Oxime Functionality in Organic Synthesis and Medicinal Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is of considerable importance in both organic synthesis and medicinal chemistry. numberanalytics.comnumberanalytics.com Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.com In organic synthesis, oximes serve as versatile intermediates for the preparation of a variety of other functional groups and heterocyclic systems, including amines, nitriles, and amides. numberanalytics.comnih.govresearchgate.net

From a medicinal chemistry perspective, the oxime group is a recognized pharmacophore, present in a number of FDA-approved drugs. nih.gov It is known to be a key feature in compounds developed as antidotes for nerve agents, where it functions to reactivate acetylcholinesterase. wikipedia.org Furthermore, oxime derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov The ability of the oxime group to act as both a hydrogen bond donor and acceptor contributes to its utility in drug design. researchgate.net

Overview of the 6-Methyl-3-phenyl-4H-chromen-4-one Oxime Structural Class

The specific compound, this compound, combines the structural features of the chromone skeleton with the versatile oxime functional group. The core structure is a 4H-chromen-4-one, with a methyl group substituted at the 6-position and a phenyl group at the 3-position. The oxime functionality is derived from the ketone at the 4-position of the chromone ring.

The presence of the methyl and phenyl groups can significantly influence the compound's physicochemical properties and biological activity. The methyl group can affect lipophilicity and metabolic stability, while the phenyl group can engage in various intermolecular interactions, such as pi-stacking, which can be crucial for binding to biological targets.

Current Landscape of Research on Chromen-4-one Oxime Derivatives

Research into chromen-4-one derivatives is an active area of investigation, with studies exploring a wide array of biological activities. These derivatives have been identified as ligands for sigma receptors, which are implicated in neurological disorders such as Alzheimer's disease. nih.govrsc.org Various chromen-4-one derivatives have demonstrated potential as anticancer and anti-inflammatory agents. nih.govresearchgate.net

While specific research on this compound is not extensively documented in publicly available literature, the broader class of chromen-4-one oximes and related derivatives have been synthesized and evaluated for their potential therapeutic applications. For example, chromen-4-one substituted oxadiazole derivatives have been investigated as potent inhibitors of β-glucuronidase. researchgate.net The synthesis of various acetophenone (B1666503) oximes and their subsequent esterification has also been reported, highlighting the chemical tractability of this class of compounds. arpgweb.com

Scope and Academic Objectives of the Research Outline for this compound

A focused research program on this compound would aim to address several key academic objectives. The primary goal would be the development of an efficient and scalable synthetic route to the target compound and a series of its derivatives. This would enable a systematic investigation of its chemical properties and biological activities.

A crucial aspect of this research would be a comprehensive structure-activity relationship (SAR) study. By synthesizing analogs with modifications to the methyl and phenyl substituents, as well as the oxime functionality, researchers could elucidate the key structural features required for a desired biological effect. Potential areas of investigation for its biological activity could include its potential as an anticancer agent, an anti-inflammatory compound, or a modulator of specific enzymatic or receptor pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(NZ)-N-(6-methyl-3-phenylchromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C16H13NO2/c1-11-7-8-15-13(9-11)16(17-18)14(10-19-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b17-16+

InChI Key

HOEQTRPASGVKIA-WUKNDPDISA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)OC=C(/C2=N/O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=NO)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 3 Phenyl 4h Chromen 4 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy would be the principal technique for confirming the molecular structure of 6-Methyl-3-phenyl-4H-chromen-4-one oxime.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected resonances would include a singlet for the methyl group (CH₃) on the chromone (B188151) ring, likely in the aromatic methyl region. The protons on the phenyl and the substituted benzene (B151609) rings of the chromone skeleton would appear as a series of multiplets in the aromatic region. A characteristic downfield singlet would be anticipated for the oxime hydroxyl proton (-OH), which is a key indicator of successful oxime formation.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.4-2.5 Singlet
Aromatic-H ~7.0-8.2 Multiplet
Vinylic-H (H-2) ~7.5-8.5 Singlet
N-OH ~10.0-12.0 Singlet (broad)

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework. The spectrum would show distinct signals for the methyl carbon, the various aromatic and vinylic carbons of the chromone and phenyl rings, and most importantly, the C=N carbon of the oxime group. This C=N signal, expected to appear significantly downfield, would replace the C=O signal of the starting ketone, providing definitive evidence of the conversion.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~20-22
Aromatic/Vinylic Carbons ~110-160
C=N (Oxime) ~150-165
C-O (Ether) ~155-160

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the aromatic rings, helping to differentiate between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Deuterium (B1214612) Exchange Studies for Exchangeable Protons

The presence of the exchangeable oxime hydroxyl proton could be confirmed by a deuterium exchange study. Adding a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum would result in the disappearance of the N-OH proton signal, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

IR spectroscopy would serve to identify the key functional groups present in the molecule and confirm the transformation of the ketone to the oxime.

Analysis of C=N, C-O, and O-H Vibrational Modes

The IR spectrum of the product would be expected to show characteristic absorption bands that differ significantly from its ketone precursor. The most telling change would be the disappearance of the strong carbonyl (C=O) stretching band of the chromen-4-one (typically around 1630-1650 cm⁻¹) and the appearance of a new band corresponding to the C=N stretch of the oxime. Additionally, a broad O-H stretching band would appear, confirming the presence of the hydroxyl group. The C-O stretching vibrations associated with the chromone ether linkage would also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Vibrational Mode Frequency (cm⁻¹)
Oxime O-H Stretch, hydrogen-bonded ~3100-3400 (broad)
Aromatic C-H Stretch ~3000-3100
Oxime C=N Stretch ~1620-1680
Aromatic C=C Stretch ~1450-1600
Ether C-O Stretch ~1200-1300

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of organic molecules. For this compound, the analysis provides insights into the stability of the isoflavone (B191592) core and the characteristic cleavages of the oxime moiety.

The fragmentation of isoflavones, which form the core structure of the target compound, is well-documented. Common fragmentation pathways involve retro-Diels-Alder (rDA) reactions within the heterocyclic C-ring, leading to characteristic fragment ions. researchgate.netresearchgate.net Additionally, neutral losses of small molecules such as carbon monoxide (CO) and carbon dioxide (CO₂) are prominent features in the mass spectra of these compounds. researchgate.netnih.gov

In the case of this compound, the fragmentation is expected to initiate from the molecular ion peak (M⁺·). Key fragmentation pathways likely include:

Retro-Diels-Alder (rDA) Reaction: Cleavage of the C-ring, a hallmark of flavonoid fragmentation, can produce distinct ions corresponding to the A and B rings, providing information about the substitution pattern on each. researchgate.net

Loss of Oxime Functionality: Cleavage of the N-O bond or loss of the entire =N-OH group.

Sequential Loss of Small Molecules: Subsequent fragmentation of primary ions often involves the loss of stable neutral molecules like CO. Studies on related isoflavones have shown that losses of CO and even two CO molecules can occur. nih.gov

These fragmentation patterns are crucial for the structural identification of unknown isoflavone derivatives and for distinguishing between isomers. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₆H₁₃NO₂. HRMS analysis is essential to confirm this composition by measuring the mass-to-charge ratio (m/z) with high precision.

Table 1: HRMS Data for this compound
Molecular FormulaCalculated Exact Mass [M+H]⁺Primary Use
C₁₆H₁₃NO₂252.10191Confirms the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule.

Flavonoids and isoflavonoids typically exhibit two major absorption bands in their UV-Vis spectra:

Band I: Appears in the 300–380 nm range and is associated with the electronic transitions in the cinnamoyl system, which involves the B-ring and the heterocyclic C-ring. nih.gov

Band II: Appears in the 240–280 nm range and corresponds to electronic transitions in the benzoyl system (A-ring). nih.gov

These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. wikipedia.org The introduction of the oxime group at the C4 position of the 6-Methyl-3-phenyl-4H-chromen-4-one core extends the conjugated system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima, particularly for Band I, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Solvent polarity can also influence the position of these bands. mdpi.com

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions
Absorption BandTypical Wavelength Range (nm)Associated Electronic TransitionStructural Origin
Band I> 300 nmπ → πB-ring conjugated with C-ring and C=N-OH group
Band II240–280 nmπ → πA-ring (benzoyl system)
--n → π*Lone pair electrons on oxygen and nitrogen atoms (often weaker and may be obscured)

X-ray Crystallography: Precise Solid-State Molecular Architecture

Conformational Analysis and Torsional Angles

The conformation of the molecule is largely defined by the torsional or dihedral angles between the planar ring systems. gonzaga.eduwikipedia.org The key torsional angle in this compound is the one between the plane of the chromenone core and the pendant phenyl ring at the C3 position.

In the analogous compound, 3-(4-Methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring system and the phenyl ring is 31.09 (5)°. nih.gov This significant twist from coplanarity is a common feature in 3-phenyl-chromen-4-one derivatives and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the chromenone core. A similar non-planar conformation is expected for the oxime derivative.

Table 3: Predicted Torsional Angle
Atoms Defining the AngleExpected Angle (°)Significance
Plane of Chromenone Ring vs. Plane of Phenyl Ring~31°Indicates a non-planar molecular conformation due to steric hindrance. nih.gov

Analysis of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds are formed between a hydrogen bond donor and an acceptor within the same molecule, often leading to the formation of stable ring-like structures. h1.co In this compound, the primary hydrogen bond donor is the hydroxyl group (-OH) of the oxime.

Given the typical geometry, an intramolecular hydrogen bond would likely form between the oxime's hydroxyl proton and a nearby acceptor atom. However, in the expected E-configuration of the oxime, the hydroxyl group is oriented away from the chromenone ring's ether oxygen (O1), making a direct intramolecular bond unlikely. In some specific molecular arrangements, weak C-H···O or C-H···N interactions can contribute to conformational stability. researchgate.net In the Z-isomer, an intramolecular hydrogen bond to the ether oxygen would be sterically possible, but the E-isomer is often favored in the solid state due to more stable intermolecular interactions. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. mdpi.comrsc.org For oximes, the dominant interaction is typically the strong O-H···N hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. nih.gov

This interaction is highly directional and often leads to the formation of specific supramolecular motifs:

Centrosymmetric Dimers: Two molecules can form a pair of O-H···N hydrogen bonds, creating a stable, cyclic dimer. researchgate.net

Chains or Catemers: Molecules can link head-to-tail via single O-H···N hydrogen bonds, propagating into one-dimensional chains. nih.gov

Theoretical and Computational Investigations of 6 Methyl 3 Phenyl 4h Chromen 4 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the structural, electronic, and spectroscopic properties of complex organic molecules. These computational methods provide detailed insights at the atomic level that complement and help interpret experimental findings. For 6-Methyl-3-phenyl-4H-chromen-4-one oxime, such calculations offer a deeper understanding of its fundamental chemical nature.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms (geometry optimization) and the electronic properties of molecules. scielo.org.mx Calculations for this compound are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G, to achieve a balance between accuracy and computational cost. researchgate.net

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the molecule. This provides an idealized structure in the gas phase. The optimized geometry is crucial for subsequent calculations of other properties, including electronic structure and spectroscopic parameters.

ParameterBond Length (Å)Bond Angle (°)
C=N1.28-
N-O1.39-
C-O (heterocycle)1.37-
C=O (ketone precursor)1.23-
C-N-O-111.5
C-C=N-120.7

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the distribution of HOMO and LUMO orbitals indicates the most probable sites for nucleophilic and electrophilic attacks. The HOMO is typically localized over the electron-rich regions, such as the phenyl rings and the oxime group, while the LUMO is often distributed over the chromenone core.

Table 2: Calculated FMO Energies for a Representative Flavonoid System Note: This data is representative of similar compounds. Specific values for the target oxime may vary.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the electron density surface of a molecule. walisongo.ac.id They use a color scale to identify regions of varying charge: red indicates electron-rich areas (negative potential, susceptible to electrophilic attack), while blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). youtube.com Green and yellow represent regions of neutral or intermediate potential.

In this compound, the MEP map would likely show a high negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The aromatic rings typically show a mix of negative potential above the π-system and positive potential around the hydrogen atoms.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted values, when compared with experimental data, help in the precise assignment of signals to specific atoms in the molecule. chemistrysteps.comlibretexts.org For instance, the chemical shift of the oxime hydroxyl proton is particularly sensitive to its environment and stereochemistry.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. The calculated frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted frequencies would include the O-H stretch of the oxime, the C=N stretch, C-O stretches within the chromene ring, and various C-H bending and stretching modes of the aromatic rings.

Molecular Dynamics Simulations: Conformational Space and Dynamics in Solution

While quantum chemical calculations often model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insight into the behavior of molecules in solution, including their conformational changes and dynamic processes over time.

Certain bonds within a molecule are not fixed but can rotate, leading to different conformations. The energy required to rotate around a specific bond is known as the rotational barrier energy. aps.org This parameter can be determined experimentally using dynamic NMR (DNMR) spectroscopy, which observes changes in the NMR spectrum at different temperatures, and can also be calculated computationally. researchgate.net

For this compound, a key dynamic process is the potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and the heterocyclic oxygen atom. The formation and breaking of such bonds, as well as rotation around the C-N and N-O bonds, can be studied. The energy barrier for these rotations provides information on the stability of different conformers and the rigidity of the molecular structure in solution. researchgate.net Studies on similar flavanone (B1672756) oxime derivatives have used NMR to investigate these dynamic processes and determine the associated energy barriers. researchgate.net

Solvent Effects on Molecular Conformation

The three-dimensional conformation of a molecule can be significantly influenced by its surrounding environment. In computational chemistry, the effect of a solvent is a critical factor in accurately modeling a molecule's behavior. For a compound like this compound, solvent effects are typically investigated using either explicit or implicit solvent models.

Implicit Solvation Models: The most common approach involves implicit models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). In these methods, the solvent is treated as a continuous medium with a specific dielectric constant rather than as individual molecules. This approach allows for the calculation of the molecule's geometry and energy in various solvents, from nonpolar (e.g., chloroform) to polar (e.g., DMSO, water), providing insight into how the compound's structure adapts to different chemical environments.

Tautomeric Equilibria and Energy Landscapes

Tautomerism is a crucial aspect of many heterocyclic compounds, and oximes of chromenones present a particularly interesting case. This compound can theoretically exist in multiple tautomeric forms, primarily the imine (oxime) and enamine forms. academie-sciences.fr

Computational methods, particularly Density Functional Theory (DFT) using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are employed to investigate these tautomeric equilibria. academie-sciences.fr The process involves:

Geometry Optimization: The structure of each potential tautomer is fully optimized to find its lowest energy state, both in the gas phase and in various solvents.

Energy Calculation: The electronic and thermal free energies are calculated for each optimized tautomer. The relative energies determine which form is more stable.

Population Analysis: Based on the calculated free energy differences (ΔG), the equilibrium population of each tautomer can be predicted using the Boltzmann distribution.

Experimental techniques like 1H NMR spectroscopy can validate these theoretical findings by identifying signals corresponding to the protons of each tautomer, allowing for a comparison of the calculated and observed tautomer ratios. academie-sciences.fr For this class of compounds, studies on related pyronic derivatives have shown that the equilibrium can be significantly shifted by the choice of solvent. academie-sciences.fr

To illustrate the expected findings, the following interactive table presents hypothetical energy data for the imine-enamine tautomerism of this compound in different environments.

Table 1: Hypothetical Relative Free Energies (ΔG, kcal/mol) and Molar Fractions (%) for Tautomers of this compound
TautomerRelative Free Energy (ΔG)Molar Fraction (%)

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods are invaluable for predicting the chemical reactivity and potential interaction sites of a molecule without conducting physical experiments. For this compound, these investigations would typically involve Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles.

LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals (the band gap) is a key indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species.

Red Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack. For the target oxime, these regions would likely be centered on the oxygen and nitrogen atoms.

Blue Regions: Indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. These would be expected around the hydroxyl proton of the oxime and other hydrogen atoms.

These computational maps guide the understanding of the molecule's non-covalent interactions, such as hydrogen bonding, which is crucial for its behavior in biological systems.

Reactivity and Reaction Mechanisms of 6 Methyl 3 Phenyl 4h Chromen 4 One Oxime

Chemical Transformations Involving the Oxime Moiety

The oxime group (=N-OH) is a versatile functional group that can undergo various transformations, including reduction to amines, acid-catalyzed rearrangements, and derivatization of the hydroxyl group.

The reduction of oximes is a standard and reliable method for the synthesis of primary amines. For 6-Methyl-3-phenyl-4H-chromen-4-one oxime, this transformation converts the C=N-OH group into a C-NH2 group, yielding the corresponding 4-amino-6-methyl-3-phenyl-4H-chromene. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups in the molecule.

Common methods for this reduction include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation typically employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere. researchgate.net Chemical reductions can be performed using reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst, lithium aluminium hydride (LiAlH4), or zinc dust in the presence of an acid. organic-chemistry.orgnih.gov The reaction generally proceeds with high yield and selectivity for the oxime group, leaving the aromatic rings and the pyran ether linkage intact.

Table 1: Representative Conditions for the Reduction of Oximes to Amines

Reagent/Catalyst Solvent Conditions Product
H₂, Pd/C Ethanol or Acetic Acid Room temperature, 1-4 atm H₂ 4-Amino-6-methyl-3-phenyl-4H-chromene
LiAlH₄ Tetrahydrofuran (THF) Reflux 4-Amino-6-methyl-3-phenyl-4H-chromene

This is an interactive data table. You can sort and filter the data as needed.

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime into an N-substituted amide. numberanalytics.combyjus.com This reaction is a cornerstone of organic synthesis and proceeds through a well-established mechanism involving the migration of a group from carbon to the nitrogen atom. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid (like sulfuric acid or polyphosphoric acid) or by reaction with reagents such as phosphorus pentachloride (PCl₅) or tosyl chloride (TsCl). wikipedia.orglscollege.ac.in

A critical feature of the Beckmann rearrangement is its stereospecificity: the group that is anti (trans) to the leaving group on the nitrogen atom is the one that migrates. stackexchange.com Since this compound is an unsymmetrical ketoxime, it can exist as two geometric isomers (E and Z). The structure of the resulting amide product is therefore dependent on which isomer is used as the starting material.

Case 1: (E)-isomer (Phenyl group is anti to the -OH group): If the 3-phenyl group migrates, the reaction would lead to the formation of a seven-membered lactam ring fused to the benzene (B151609) ring. Phenyl groups have a high migratory aptitude, making this a plausible pathway. adichemistry.com

Case 2: (Z)-isomer (Chromene C3-C4 bond is anti to the -OH group): If the C3-C4 bond of the chromene ring migrates, this would result in a ring expansion of the pyranone core, leading to the formation of a diazepinone derivative.

The reaction mechanism involves the formation of a nitrilium ion intermediate after the migration step, which is then attacked by water to form an amide after tautomerization. masterorganicchemistry.com

Table 2: Potential Products of the Beckmann Rearrangement

Isomer Migrating Group (Anti to -OH) Catalyst Potential Product
(E)-isomer 3-Phenyl group H₂SO₄, PCl₅, or TsCl Fused Benzoxazepine derivative (Lactam)

This is an interactive data table. You can sort and filter the data as needed.

The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions are often used to protect the oxime functionality or to modify the molecule's biological properties. mdpi.com

O-Alkylation: This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, in the presence of a base. mdpi.com The base, commonly sodium hydroxide (B78521), potassium carbonate, or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent in an SN2 reaction.

O-Acylation: Acylation is performed using an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base such as pyridine (B92270) or triethylamine. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the oxime's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. These O-acyl oxime derivatives can be stable compounds or serve as reactive intermediates. organic-chemistry.org

Reactions of the 4H-Chromen-4-one Core

The reactivity of the parent 6-methylflavone (B191877) scaffold is characterized by the aromatic nature of the fused benzene ring and the electrophilic character of the α,β-unsaturated ketone system within the pyranone ring.

The fused benzene ring of the 6-Methyl-3-phenyl-4H-chromen-4-one system can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. fiveable.me

In this molecule, the benzene ring has two activating, ortho-, para-directing groups: the 6-methyl group and the ring ether oxygen at position 1.

The 6-methyl group is an activating alkyl group that directs incoming electrophiles to its ortho positions (C5 and C7) and its para position (C8 is blocked by the ether oxygen). unizin.org

The ring ether oxygen is a strongly activating group that directs to its ortho (C8) and para (C6, already substituted) positions.

The combined influence of these two activating groups strongly favors substitution at the C5 and C7 positions, which are ortho to the methyl group. Steric hindrance may influence the ratio of the C5 and C7 substituted products. sciepub.com Reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of 5- and 7-substituted derivatives. libretexts.org

The pyranone ring of the chromone (B188151) core contains an α,β-unsaturated system, making it susceptible to nucleophilic attack. Nucleophiles can attack at several electrophilic sites, primarily the C2 and C4 carbons. researchgate.net

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), typically attack the C2 position of the chromone ring. libretexts.org This initial 1,4-conjugate addition leads to the opening of the pyranone ring. researchgate.net The reaction proceeds through a phenolate (B1203915) intermediate, which upon acidic workup can undergo further transformations. The presence of the oxime at C4, rather than a carbonyl, may influence the final product, but the initial attack at the C2-C3 double bond is a common pathway for chromone systems. numberanalytics.com

The general mechanism involves:

Nucleophilic attack at the C2 position.

Cleavage of the C2-O1 bond, leading to the opening of the pyranone ring to form a phenolate intermediate.

Protonation of the phenolate during aqueous workup.

This ring-opening reaction is a characteristic feature of the reactivity of chromones towards powerful nucleophiles. researchgate.net

Ring-Opening and Ring-Closing Reactions

The reactivity of this compound is characterized by its propensity to undergo various ring-opening and ring-closing reactions, a behavior stemming from the inherent strain and electronic properties of the γ-pyrone ring and the reactivity of the C=N-OH group. Two principal pathways, the Beckmann rearrangement and nucleophile-induced ring transformations, are central to its chemical behavior.

Beckmann Rearrangement: Under acidic conditions, the oxime functionality can undergo a Beckmann rearrangement. wikipedia.orgbyjus.com This reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com A subsequent 1,2-migration of a group anti-periplanar to the departing water molecule occurs, breaking the weak N-O bond. organic-chemistry.org For this compound, two potential migrating groups are attached to the C4 carbon: the C3-phenyl substituted carbon of the pyrone ring and the C4a-aromatic carbon.

The migratory aptitude generally depends on the electronic and steric properties of the groups. The migration of the C3-C4 bond would lead to a ring-expanded seven-membered lactam, a 1,4-benzoxazepine (B8686809) derivative. Conversely, migration of the C4-C4a bond would result in a different lactam structure. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, as the migrating group must be in an anti-position to the leaving group on the nitrogen atom. wikipedia.org

Nucleophile-Induced Ring-Opening: The chromone nucleus is susceptible to attack by nucleophiles. researchgate.net The C2 position is particularly electrophilic due to the electron-withdrawing effect of the adjacent oxygen and the conjugated carbonyl group. Nucleophilic attack at C2 leads to the opening of the γ-pyrone ring, forming a phenol (B47542) intermediate. researchgate.netresearchgate.net This intermediate can then undergo various intramolecular ring-closing reactions depending on the nature of the nucleophile and the reaction conditions, leading to the formation of new heterocyclic systems. mdpi.com For instance, reaction with nitrogen-based nucleophiles like hydrazines or primary amines can lead to the formation of pyrazoles or pyridinones, respectively, by subsequent condensation reactions. mdpi.com

Table 1: Potential Ring-Opening and Rearrangement Reactions

Reaction TypeTypical ConditionsKey IntermediatePotential Product
Beckmann RearrangementAcid catalysis (e.g., H₂SO₄, PPA) wikipedia.orgProtonated Oxime/Nitinium ionRing-expanded lactam (1,4-Benzoxazepine derivative)
Nucleophilic Ring-OpeningBasic or neutral nucleophiles (e.g., amines, hydrazines) researchgate.netPhenolic enaminoneSubstituted pyridines, pyrazoles, or other heterocycles mdpi.com

Influence of the Methyl and Phenyl Substituents on Reaction Pathways

The methyl and phenyl substituents on the this compound scaffold are not mere spectators; they exert significant electronic and steric influences that modulate the molecule's reactivity and can dictate the outcome of reactions. nih.govnih.gov

The 3-Phenyl Group: The phenyl group at the C3 position has a more pronounced effect on the reactivity of the pyrone ring and the adjacent oxime.

Steric Effects: The bulk of the phenyl group can sterically hinder the approach of nucleophiles to the C2 and C4 positions. numberanalytics.com This may necessitate harsher reaction conditions for nucleophilic ring-opening compared to an unsubstituted chromone.

Electronic Effects: The phenyl ring can exert both a negative inductive (-I) effect and a resonance (mesomeric) effect. Depending on the reaction type, it can withdraw or donate electron density. This electronic interplay is crucial in determining the stability of intermediates. For example, during a Beckmann rearrangement, the phenyl group's ability to stabilize an adjacent positive charge could influence the migratory aptitude of the C3-C4 bond. In studies of flavones (2-phenylchromones), the nature of substituents on the B-ring (the 2-phenyl group) was found to be critical for biological activity, highlighting the significant electronic role of this part of the molecule. nih.gov

The combination of these substituents makes the reactivity of this compound distinct. The electron-donating 6-methyl group and the sterically demanding, electronically versatile 3-phenyl group create a unique chemical environment that can be exploited to guide reaction pathways towards specific products.

Catalytic Applications in Further Derivatization of the Compound

The oxime functional group is a versatile handle for advanced synthetic transformations, particularly through transition metal-catalyzed reactions that proceed via cleavage of the weak N-O bond. mdpi.comnsf.gov This opens up a vast potential for using this compound as a building block for more elaborate molecular structures.

Transition metals such as palladium, copper, and nickel are known to catalyze reactions involving oximes, often proceeding through the formation of reactive iminyl radical or alkylideneamino-palladium(II) species. nsf.govrsc.orgresearchgate.net These intermediates can engage in a variety of subsequent bond-forming events. For instance, palladium-catalyzed cyclizations of oxime esters with alkenes are an efficient method for synthesizing pyrrolidine (B122466) derivatives. nih.gov Similarly, palladium-catalyzed Heck-type reactions between O-acetyl ketoximes and allylic alcohols can yield pyridines. rsc.org

For this compound, such catalytic strategies could be employed for:

Intramolecular C-H Amination: Activation of the oxime by a catalyst could be followed by an intramolecular reaction with a C-H bond on the 3-phenyl group or the chromone nucleus to form novel fused N-heterocyclic systems.

Intermolecular Cross-Coupling: The nitrogen atom of the oxime can be used as a nucleophile in coupling reactions with aryl halides or other electrophiles to introduce new substituents.

Reductive Derivatization: Catalytic reduction of the oxime can yield the corresponding amine, which can then be used in a plethora of further functionalization reactions.

Development of Novel Synthetic Routes to Complex Architectures

The unique structure of this compound makes it an attractive starting point for the synthesis of complex, polycyclic heterocyclic architectures, which are often scaffolds for biologically active compounds. nih.gov Catalytic methods are particularly powerful for orchestrating cascade reactions where multiple bonds are formed in a single operation.

A hypothetical but plausible synthetic route could involve a palladium-catalyzed intramolecular cyclization. nih.govnih.gov After initial oxidative addition of a Pd(0) catalyst to the N-O bond of an activated oxime (e.g., an oxime ester), the resulting alkylideneamino-palladium(II) intermediate could undergo an intramolecular C-H activation/functionalization reaction. rsc.orgmdpi.com If the C-H bond on the ortho-position of the 3-phenyl ring were to react, it would lead to a fused five or six-membered ring, creating a rigid, polycyclic system incorporating the chromone core. Such strategies are at the forefront of modern synthetic chemistry for building molecular complexity efficiently. researchgate.netclockss.org

Another approach could involve a [3+2] cycloaddition reaction. Conversion of the oxime to a nitrile oxide in situ, followed by an intramolecular cycloaddition with the double bond of the pyrone ring (if sterically accessible) or an appended unsaturated moiety, could lead to isoxazole-fused chromone derivatives. researchgate.net

Table 2: Potential Catalytic Derivatizations for Complex Synthesis

Catalytic StrategyCatalyst/Reagent ExampleReactive IntermediateResulting Architecture
Intramolecular C-H Amination/CyclizationPd(OAc)₂, Cu(OAc)₂ rsc.orgmdpi.comAlkylideneamino-metal speciesFused polycyclic N-heterocycles
Heck-type Coupling/AnnulationPd(0) complexes rsc.orgAlkylideneamino-palladium(II)Substituted pyridines or quinolines fused to the chromone
Radical Cascade CyclizationNi(II) or Photocatalyst mdpi.comIminyl radicalSpirocyclic or fused ring systems

By leveraging these modern synthetic methods, this compound serves as a valuable platform for the development of novel synthetic routes to diverse and complex molecular frameworks.

Advanced Research on Derivatives and Structure Activity Relationships of 6 Methyl 3 Phenyl 4h Chromen 4 One Oxime

Rational Design Principles for Analogs of 6-Methyl-3-phenyl-4H-chromen-4-one Oxime

The rational design of analogs of this compound leverages computational and structure-based strategies to enhance biological activity and selectivity. A key approach involves molecular docking, where derivatives are modeled into the active sites of target enzymes or receptors to predict binding affinities and modes of interaction. nih.gov This allows for the targeted design of modifications that improve molecular complementarity.

Another principle is scaffold hopping, where the core chromen-4-one structure is retained while peripheral moieties are replaced with functionally similar but structurally novel groups. This can lead to improved properties and novel intellectual property. Furthermore, structure-activity relationship (SAR) data from existing chromone (B188151) derivatives guide the design process. frontiersin.org By analyzing how specific structural modifications influence biological outcomes, researchers can make informed decisions about which substitutions are most likely to yield more potent and selective compounds. nih.govresearchgate.net For instance, understanding the electronic and steric requirements of a biological target can inform the choice of substituents on the phenyl ring or the chromenone skeleton to maximize desired interactions. nih.gov

Structure-Activity Relationship (SAR) Studies Focusing on Structural Modifications

SAR studies are crucial for optimizing the therapeutic properties of the lead compound, this compound. These studies systematically alter different parts of the molecule—the phenyl ring, the chromen-4-one skeleton, and the oxime group—to determine the effect of each change on biological activity.

Modifications to the phenyl ring at the C-3 position significantly influence the biological profile of chromen-4-one derivatives. The nature, position, and size of substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For example, in related 3-phenylcoumarins, the introduction of a trifluoromethyl group (-CF3) at the para-position of the phenyl ring has been found to be favorable for certain enzyme inhibitory activities. frontiersin.org Generally, electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -Br) and electron-donating groups such as methoxy (B1213986) (-OCH3) can modulate the activity. nih.govchimicatechnoacta.ru Studies on similar heterocyclic structures have shown that halogen substitutions can enhance antibacterial activity. The position of the substituent is also critical; para-substituted compounds often exhibit different activity profiles compared to their ortho- or meta-isomers. chimicatechnoacta.ru

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Chromen-4-one Analogs

Substituent Group Position on Phenyl Ring General Effect on Activity Reference
Methoxy (-OCH3) para Can enhance activity, though effects vary. chimicatechnoacta.ru
Halogen (-Cl, -Br, -F) para, meta Often increases antimicrobial activity. nih.gov
Nitro (-NO2) para May enhance antimicrobial and antifungal activity. nih.gov
Methyl (-CH3) para Can contribute to increased activity. nih.gov
Trifluoromethyl (-CF3) para Favorable for certain enzyme inhibitory activities. frontiersin.org

Alterations to the chromen-4-one core, including the specific 6-methyl group of the parent compound, are pivotal in defining the molecule's efficacy and mechanism of action. The size and nature of substituents at various positions can impact potency and selectivity. For instance, studies on 2-phenyl-4H-chromen-4-one derivatives have shown that the nature and size of the substituent at the C-3 position are important for inhibitory activities against enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net Increasing the lipophilicity of substituents on the C-3 ring was found to increase COX-2 inhibitory potency and selectivity. nih.gov

Substitutions at other positions, such as C-2 or C-7, have also been explored. The introduction of hydroxyl (-OH) or methoxy (-OCH3) groups at the C-7 position is a common strategy in flavonoid chemistry to modulate antioxidant and enzyme-inhibitory activities. The existing methyl group at the C-6 position in the parent structure already influences the electronic and steric nature of the molecule, and further modifications around this core can fine-tune its biological profile. frontiersin.org

Table 2: Effects of Chromen-4-one Skeleton Modifications on Biological Activity

Modification Site Substituent Type Observed Effect Reference
C-2 Methyl Can contribute to antifungal activity. nih.gov
C-3 Benzyloxy Increased COX-2 inhibitory potency and selectivity. nih.govresearchgate.net
C-6 Methyl Part of the core scaffold, influences overall properties. frontiersin.org
C-7 Hydroxy, Methoxy Modulates antioxidant and enzyme-inhibitory activities. nih.gov

The oxime functional group at the C-4 position is a critical site for chemical modification to generate derivatives with diverse biological activities. researchgate.net Converting the oxime to oxime ethers (>C=N-O-R) is a common strategy that has been shown to produce compounds with significant antifungal and antibacterial properties. nih.gov The nature of the R group in the oxime ether can dramatically influence the activity spectrum.

Replacing the oxime with a hydrazone moiety (>C=N-NH-R) is another effective modification. researchgate.netnih.govresearchgate.net Chromone-hydrazone derivatives have been synthesized and investigated for a variety of biological applications. mdpi.com The chelating ability of hydrazones can enhance interactions with metal ions, which may be relevant for certain enzymatic inhibition mechanisms. mdpi.com The formation of both oximes and hydrazones is a versatile conjugation strategy used in medicinal chemistry to link the chromone core to other pharmacophores, potentially creating hybrid molecules with multi-target activity. nih.govresearchgate.net

Table 3: Impact of Alterations to the C-4 Oxime Group

Modification Resulting Functional Group Potential Biological Activities Reference
O-alkylation/arylation Oxime Ether Antifungal, Antibacterial, Antidepressant, Anticancer nih.gov
Reaction with hydrazine Hydrazone Antileishmanial, Anticancer, Antimicrobial nih.govresearchgate.net
Condensation Schiff Base Antimicrobial ijpcsonline.com

Mechanistic Investigations of In Vitro Biological Activities

Understanding the mechanisms through which derivatives of this compound exert their biological effects is essential for their development as therapeutic agents. In vitro studies are primarily focused on elucidating their antimicrobial actions.

Derivatives of the chromen-4-one scaffold are well-documented for their broad-spectrum antimicrobial properties. researchgate.netnih.govmdpi.com They have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. ijpcsonline.comresearchgate.netsciencepublishinggroup.comresearchgate.net

Antibacterial Activity: Studies have demonstrated that chromone derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netsciencepublishinggroup.com The mechanism of action for some related compounds involves membrane disruption. rsc.org The presence of specific substituents, such as halogens on the phenyl ring or the incorporation of other heterocyclic systems like 1,3,4-oxadiazole (B1194373), can significantly enhance antibacterial potency. nih.govacs.orgmdpi.com

Antifungal Activity: The antifungal potential of chromone derivatives has been evaluated against pathogenic fungi like Aspergillus niger and Candida albicans. nih.govresearchgate.netresearchgate.net The introduction of certain functional groups can lead to compounds with minimum inhibitory concentrations (MIC) comparable to standard antifungal drugs. nih.gov Oxime ether derivatives of chromanones, which are structurally similar, have shown promising activity against C. albicans, Saccharomyces cerevisiae, A. niger, and Microsporum gypseum. nih.gov

Table 4: Summary of In Vitro Antimicrobial Activity of Chromen-4-one Derivatives

Microbial Strain Type Activity Observed Active Derivative Class/Example Reference
Staphylococcus aureus Gram-positive Bacteria Significant Inhibition 2-phenyl-chromen-4-ones researchgate.netsciencepublishinggroup.com
Bacillus subtilis Gram-positive Bacteria Significant Inhibition 2-phenyl-chromen-4-ones, Quinazolin-4-ones nih.govresearchgate.net
Escherichia coli Gram-negative Bacteria Moderate to Significant Inhibition 2-phenyl-chromen-4-ones researchgate.netsciencepublishinggroup.com
Pseudomonas aeruginosa Gram-negative Bacteria Moderate to Significant Inhibition 2-phenyl-chromen-4-ones, Quinazolin-4-ones nih.govresearchgate.net
Candida albicans Fungus (Yeast) Significant Inhibition 2-phenyl-chromen-4-ones, Quinazolin-4-ones nih.govresearchgate.netresearchgate.net
Aspergillus niger Fungus (Mold) Significant Inhibition 2-phenyl-chromen-4-ones, Quinazolin-4-ones nih.govresearchgate.netresearchgate.net

Antimicrobial Activity against Bacterial and Fungal Strains

Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial activity of this compound and its derivatives is believed to stem from multiple mechanisms, primarily involving disruption of the bacterial membrane and inhibition of essential enzymes. The lipophilic nature of the chromenone scaffold allows these compounds to interact with the lipid bilayer of bacterial cell membranes. This interaction can lead to the formation of pores or channels, disrupting the membrane's integrity and causing leakage of intracellular components, ultimately leading to cell death. rsc.orgrsc.orgnih.gov This membrane disruption is a common mode of action for many antimicrobial agents. rsc.orglumenlearning.com

Scanning Electron Microscopy (SEM) for Morphological Changes in Microorganisms

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphological changes in microorganisms treated with antimicrobial compounds. nih.govmdpi.comresearchgate.net In studies involving derivatives of 4H-chromen-4-one, SEM has been employed to observe the effects on bacterial structure. acs.org

When bacteria are exposed to these compounds, SEM images can reveal significant damage to the cell envelope. acs.org Observations may include the appearance of wrinkles, indentations, and the formation of pores on the bacterial surface. acs.org These alterations are indicative of a compromised cell membrane and wall, consistent with the proposed mechanism of membrane disruption. researchgate.net The ability to directly observe these ultrastructural changes provides compelling visual evidence of the antimicrobial action of these compounds and helps to correlate the chemical structure with the observed biological activity. nih.govmdpi.com Advanced SEM techniques, such as Environmental SEM (ESEM), can even allow for the observation of biofilms in their natural, hydrated state, offering further insights into the interaction between the compounds and microbial communities. mdpi.comresearchgate.net

Antiviral Activity Investigations

Derivatives of the 4H-chromen-4-one scaffold have demonstrated notable antiviral activities. acs.orgnih.gov For instance, certain 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives have shown promising effects against the tobacco mosaic virus (TMV). acs.org One particular derivative, designated A9, exhibited a strong binding capacity to the virus, suggesting a potential mechanism of action. acs.org

Furthermore, isoginkgetin, a flavonoid containing the 4H-chromen-4-one scaffold, has shown inhibitory potency against the SARS-CoV-2 virus in vitro. nih.gov It is believed to act by binding to the active pocket domain of the virus's main protease (Mpro) or RNA-dependent RNA Polymerase (RdRp), thereby inhibiting viral replication. nih.gov Similarly, other 2-aryl-4H-chromen-4-one derivatives have been found to be potent inhibitors of the Chikungunya virus (ChikV). researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the ChikV nsP2 protease. researchgate.net These findings highlight the potential of the 4H-chromen-4-one framework in the development of novel antiviral agents. acs.orgnih.govresearchgate.netresearchgate.net

Enzymatic Inhibition Studies (e.g., α-glucosidase, tyrosinase, histone deacetylase, COX enzymes)

Derivatives of 6-methyl-3-phenyl-4H-chromen-4-one have been investigated for their ability to inhibit various enzymes, demonstrating a broad spectrum of potential therapeutic applications.

α-Glucosidase Inhibition: Several studies have highlighted the potent α-glucosidase inhibitory activity of chromone derivatives, suggesting their potential in managing diabetes mellitus. mdpi.commdpi.comresearchgate.netnih.govnih.gov For example, certain 6-bromo-2-phenyl substituted 1,2-dihydroquinazoline-3-oxides, which share a similar structural framework, exhibited strong dual activity against both α-glucosidase and α-amylase. mdpi.com The presence of specific substituents, such as a 2-(4-chlorophenyl) group, has been shown to significantly enhance α-glucosidase inhibition. mdpi.com Molecular docking studies have indicated that the N-O moiety is crucial for electrostatic interactions with the active site residues of the α-glucosidase enzyme. mdpi.com

Cyclooxygenase (COX) Inhibition: Chromen-4-one derivatives have also been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. semanticscholar.orgresearchgate.net Specifically, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was found to be a potent COX-2 inhibitor with high selectivity. semanticscholar.org Molecular modeling suggests that the methylsulfonyl group on the phenyl ring orients well within the COX-2 secondary pocket, and the carbonyl group of the chromene ring can interact with key amino acid residues. semanticscholar.orgresearchgate.net The nature and size of the substituent at the C-3 position of the chromene scaffold appear to be important for COX-2 inhibitory activity. semanticscholar.org

While studies on tyrosinase and histone deacetylase inhibition for this specific oxime are less prevalent in the provided context, the existing research on α-glucosidase and COX enzymes underscores the versatility of the chromen-4-one scaffold as a template for designing targeted enzyme inhibitors.

Modulation of Cellular Biochemical Pathways (e.g., Mitochondrial Complex III Activity)

The 4H-chromen-4-one scaffold and its derivatives have been shown to modulate cellular biochemical pathways, with a particular focus on mitochondrial function. Mitochondria are central to cellular energy metabolism and are also a primary source of reactive oxygen species (ROS). nih.gov

Mitochondrial complex III is a key component of the electron transport chain and a significant producer of ROS. nih.gov Studies on related compounds have indicated that they can influence mitochondrial respiration. For instance, inhibition of electron transport at complex III can be observed, while in certain contexts, alternative oxidase (AOX) can maintain oxygen consumption. nih.gov This suggests that compounds with the chromen-4-one core may have the ability to interact with and modulate the activity of components within the mitochondrial respiratory chain.

Furthermore, alterations in mitochondrial membrane potential (ΔΨm) have been linked to the induction of mitochondrial ROS. nih.gov The ability of chromen-4-one derivatives to influence these pathways could have significant implications for conditions where mitochondrial dysfunction plays a role. While direct studies on this compound's effect on mitochondrial complex III are not detailed, the broader family of chromones shows a clear potential for interacting with and modulating these critical cellular energy pathways. nih.gov

Anticancer Potential in Specific Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549)

Derivatives of the 4H-chromen-4-one framework have demonstrated significant anticancer potential across a range of human cancer cell lines.

In human lung carcinoma (A549) cells, certain halogenated benzofuran (B130515) derivatives, which are structurally related, have shown promising activity. nih.govresearchgate.net For example, one derivative exhibited an IC50 value of 6.3 ± 2.5 μM. nih.gov Another compound demonstrated significant activity against both A549 and hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net In HepG2 cells, this compound had an IC50 value of 3.8 ± 0.5 μM. nih.gov

For breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, carbonyl group-modified rotenone (B1679576) derivatives, which also feature a heterocyclic system, have been evaluated. nih.gov Oxime and alcohol derivatives of rotenone showed antiproliferative activities against MCF-7, A549, and HCT116 cells. nih.gov Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have exhibited potent cytotoxicity against A549, HCT-116, and MCF-7 cell lines, with some compounds showing significantly lower IC50 values than the reference drug gefitinib. researchgate.net

The broad-spectrum activity of these related compounds suggests that the this compound core structure is a promising scaffold for the development of novel anticancer agents. nih.govresearchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org

Studies on Growth Inhibition and Cell Viability

Investigations into the effects of this compound derivatives and related compounds on cancer cell growth and viability have revealed significant inhibitory effects.

The MTT assay is a common method used to assess cell viability. nih.govnih.gov Studies on various cancer cell lines, including melanoma, have shown that treatment with related flavonoid structures can lead to a dose-dependent decrease in cell viability. nih.gov For example, the flavonoid fisetin (B1672732) was found to have an IC50 of 37.2 μM at 48 hours in 451Lu human melanoma cells. nih.gov

In melanoma brain metastasis cell lines, a SRC and RAF inhibitor, CCT196969, effectively inhibited proliferation and survival, with viability IC50 doses ranging from 0.18 to 2.6 μM. nih.gov This compound was also shown to induce apoptosis, as evidenced by an increase in cleaved caspase-3. nih.gov

Furthermore, in studies with halogenated benzofuran derivatives on HepG2 and A549 cells, it was observed that these compounds could induce apoptosis in a caspase-dependent manner. nih.gov One derivative significantly increased the activity of caspase 3/7 in both cell lines. nih.gov These findings indicate that compounds based on the chromenone scaffold can inhibit cancer cell growth and reduce viability through the induction of apoptosis. nih.govnih.govnih.gov

Exploration of Targeted Protein Interactions (e.g., Tubulin binding)

While direct experimental studies on the tubulin binding affinity of this compound are not extensively documented in publicly available literature, the potential for such interactions can be inferred from structure-activity relationship (SAR) studies of related chemical scaffolds. The core structure, particularly the chromene ring system, is a key feature in several known inhibitors of tubulin polymerization that act at the colchicine (B1669291) binding site. nih.govtdl.org

The 4-aryl-4H-chromene scaffold, for instance, has been developed into potent tubulin polymerization inhibitors that induce apoptosis. nih.gov Through SAR studies on this class of compounds, the anticancer drug candidate EPC2407 (Crolibulin) was identified, which demonstrates significant vascular disrupting activity and has entered clinical trials. nih.gov These agents function by binding to the colchicine site on β-tubulin, which leads to the disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis. nih.govtdl.org

Furthermore, the introduction of an oxime moiety is a recognized strategy in the design of tubulin inhibitors. Research on analogs of combretastatin (B1194345) A-4 (CA4), a potent natural product that binds the colchicine site, has explored the use of oxime groups and oxime-bridges. tdl.org This suggests that converting the 4-keto group of a chromenone to a 4-oxime is a chemically viable and potentially advantageous strategy for developing novel tubulin-targeting agents. The oxime group can alter the molecule's electronic properties and hydrogen bonding capacity, potentially leading to a different or enhanced mode of interaction with the binding site. tdl.org

Given that both the 4H-chromene core and the oxime functional group are present in established classes of tubulin polymerization inhibitors, it is plausible that this compound and its derivatives could interact with tubulin. This hypothesis warrants further investigation through computational docking studies and in vitro tubulin polymerization assays to determine their specific binding affinity and mechanism of action.

Table 1: Tubulin-Targeting Agents with Related Structural Features

Compound Class Example Target Site Reported Activity
4-Aryl-4H-chromenes EPC2407 (Crolibulin) Colchicine Binding Site Inhibits tubulin polymerization; Vascular disrupting agent; In Phase II clinical trials. nih.gov

Other In Vitro Pharmacological Activity Screening (e.g., Anti-inflammatory, Neuroprotective)

The 4H-chromen-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory and neuroprotective effects. nih.govnih.govresearchgate.net

Anti-inflammatory Activity

Derivatives of 2-phenyl-4H-chromen-4-one, which are structurally analogous to the parent ketone of the title oxime, have been extensively synthesized and evaluated for anti-inflammatory properties. nih.govresearchgate.net A primary mechanism of action for these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Certain novel 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net

Another key target for anti-inflammatory agents is the cyclooxygenase (COX) enzyme. Specific 2-phenyl-4H-chromen-4-one derivatives have been designed as selective COX-2 inhibitors. researchgate.net For example, introducing a methylsulfonyl group on the phenyl ring and a benzyloxy group at the 3-position of the chromene ring resulted in a compound with potent COX-2 inhibitory activity (IC50 = 0.07 µM) and a high selectivity index, comparable to the drug celecoxib. researchgate.net The introduction of an oxime group, as seen in other chemical classes like pentadienones, is also a strategy for developing potent anti-inflammatory agents that can inhibit NO and IL-6 production. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Related Chromen-4-one Derivatives

Compound Assay Target/Cell Line Activity (IC₅₀) Selectivity Index (COX-1/COX-2)
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one COX-1 Inhibition Ovine COX-1 20.1 µM 287.1
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one COX-2 Inhibition Ovine COX-2 0.07 µM 287.1
Celecoxib (Reference) COX-1 Inhibition Ovine COX-1 24.3 µM 405

Data sourced from reference researchgate.net

Neuroprotective Activity

The chromone scaffold is a promising lead structure for developing multi-target compounds for neurodegenerative disorders such as Alzheimer's disease. nih.gov Research has focused on conjugating chromones with other neuroprotective moieties, such as lipoic acid, to create hybrids with multiple beneficial activities. nih.gov These conjugates have demonstrated significant neuroprotective effects against hydrogen peroxide-induced cell death, potent antioxidant activity, and the ability to chelate metal ions like copper, which are implicated in neurotoxicity. nih.gov

A key enzyme in neurodegeneration is butyrylcholinesterase (BuChE), and chromone derivatives have been identified as inhibitors. nih.gov For instance, a chromone-lipoic acid conjugate showed significant BuChE inhibition with an IC50 value of 7.55 µM. nih.gov Additionally, 6-substituted-4H-chromen-4-one derivatives have been investigated as ligands for sigma (σ) receptors, which are attractive targets for treating Alzheimer's disease and neuropathic pain. rsc.org Certain derivatives have shown high affinity for the σ1 receptor, with Ki values in the low nanomolar range, combined with an ability to inhibit cholinesterases. rsc.org Furochromone derivatives have also been evaluated as multi-target ligands, showing inhibitory effects against cholinesterases and β-secretase. nih.gov

Table 3: In Vitro Neuroprotective-Related Activity of Chromone Derivatives

Compound Class / Derivative Target Activity
Chromone-lipoic acid conjugate (Compound 19) Butyrylcholinesterase (BuChE) IC₅₀ = 7.55 µM nih.gov
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one Sigma-1 (σ₁) Receptor Kᵢ = 27.2 nM rsc.org
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one Sigma-1 (σ₁) Receptor Kᵢ = 19.6 nM rsc.org
2-(4-Chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one Acetylcholinesterase (AChE) IC₅₀ = 5.4 µM nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Insights into 6-Methyl-3-phenyl-4H-chromen-4-one Oxime Research

Research into the broader family of chromen-4-one derivatives has established them as a versatile scaffold with a wide range of biological activities. Studies have demonstrated that compounds based on the chromen-4-one core, which is structurally related to flavonoids, exhibit significant potential in medicinal chemistry. The introduction of an oxime functional group can further enhance or modify these biological properties, often leading to compounds with interesting pharmacological profiles.

Key insights from related compounds suggest that the 6-methyl and 3-phenyl substitutions on the chromen-4-one framework are likely to influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets. For instance, various substituted 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Furthermore, the oxime moiety is a known pharmacophore present in a variety of biologically active molecules, including antifungal, antibacterial, and antiviral agents. mdpi.comarpgweb.com The presence of an oxime group can influence a compound's lipophilicity, hydrogen bonding capacity, and ability to chelate metal ions, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.

Identification of Existing Research Gaps and Unexplored Avenues

The most significant research gap is the lack of specific studies focused on this compound. While its constituent parts—the 6-methyl-3-phenyl-4H-chromen-4-one core and the oxime group—have been investigated in other molecular contexts, their combined effect in this particular arrangement remains largely unexplored. This presents a substantial opportunity for original research.

Unexplored avenues include:

Comprehensive Biological Screening: A thorough investigation of the biological activity of this compound against a wide array of targets is needed. Based on the activities of related compounds, potential areas of interest include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govnih.gov

Stereoisomerism: The oxime functional group can exist as E and Z isomers. The synthesis, separation, and biological evaluation of the individual isomers of this compound have not been reported. These isomers may exhibit different biological activities and physicochemical properties.

Metal Complexation: The ability of the oxime moiety to coordinate with metal ions is a well-known property. The potential of this compound to form metal complexes and the biological activities of these complexes are yet to be investigated.

Opportunities for the Development of Novel Synthetic Methodologies

While general methods for the synthesis of chromen-4-ones and their subsequent conversion to oximes are established, there are opportunities to develop novel and more efficient synthetic routes tailored to this compound. The synthesis of the parent ketone, 6-Methyl-3-phenyl-4H-chromen-4-one, can be achieved through various established methods, such as the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a derivative of phenylacetic acid. nih.gov

The subsequent oximation reaction with hydroxylamine (B1172632) hydrochloride typically yields the oxime. However, there is scope for the development of:

Stereoselective Syntheses: Methodologies that allow for the selective synthesis of either the E or Z isomer of the oxime would be highly valuable for structure-activity relationship studies.

Greener Synthetic Approaches: The development of more environmentally friendly synthetic protocols using greener solvents, catalysts, and reaction conditions would be a significant advancement.

One-Pot Syntheses: The design of one-pot procedures for the synthesis of this compound from readily available starting materials could improve efficiency and reduce waste. acs.org

Prospects for Deeper Mechanistic Elucidation of Biological Activities

Should this compound exhibit significant biological activity, the next critical step will be to elucidate its mechanism of action. This will involve a combination of in vitro and in silico techniques.

Future research should focus on:

Target Identification: Identifying the specific cellular and molecular targets with which the compound interacts is paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Kinetics: For activities such as enzyme inhibition, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the binding interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound with its biological target. researchgate.net These studies can help to rationalize the observed biological activity and guide the design of more potent analogs.

Cellular Pathway Analysis: Investigating the effects of the compound on cellular signaling pathways can provide a broader understanding of its biological effects.

Outlook for Rational Design and Targeted Synthesis of Advanced Chromen-4-one Oxime Analogs

The this compound scaffold provides a promising starting point for the rational design and synthesis of advanced analogs with improved potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study will be crucial in this endeavor.

Key areas for future analog development include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) on the 3-phenyl ring can modulate the electronic and steric properties of the molecule and influence its biological activity.

Modification of the Chromen-4-one Core: Alterations to the 6-methyl group or the introduction of other substituents on the benzopyran ring system can be explored to optimize activity and selectivity.

Derivatization of the Oxime Group: The oxime hydroxyl group can be derivatized to form ethers or esters, which can alter the compound's solubility, metabolic stability, and cell permeability. Such modifications have been shown to be effective in other classes of oximes. mdpi.com

By systematically exploring these avenues, it will be possible to develop a comprehensive understanding of the SAR for this class of compounds and to design novel analogs with tailored biological activities for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-3-phenyl-4H-chromen-4-one oxime?

The compound is synthesized via condensation of 6-methyl-3-phenyl-4H-chromen-4-one with hydroxylamine derivatives. A common method involves reacting the parent ketone with hydroxylamine hydrochloride under acidic or basic conditions, generating oxime via nucleophilic addition . For chromone derivatives, a two-step protocol is often employed:

Chromone synthesis : Use DMF/POCl₃ as a formylating agent to functionalize the aromatic ring (e.g., 5-methyl-2-hydroxyacetophenone → chromone-3-carbaldehyde) .

Oxime formation : React the carbonyl group with hydroxylamine hydrochloride in ethanol/NaOH, followed by recrystallization (yields ~78–92%) .

Q. How is structural confirmation of the oxime derivative achieved?

Key analytical methods include:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.1–8.3 ppm) and oxime proton (δ ~8–9 ppm) confirm regiochemistry. For example, methoxy groups in related compounds resonate at δ 3.8–3.9 ppm .
  • X-ray crystallography : Resolves π-π stacking interactions (e.g., centroid distances of 3.55 Å in chromone derivatives) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 283.2950 for a methoxy-substituted analog) .

Q. What preliminary biological activities are reported for chromone oximes?

Chromone oximes exhibit:

  • Antifungal activity : Triazole-linked oximes show MIC values <0.2 mg/mL against Candida spp. .
  • Enzyme inhibition : Fluorinated oximes (e.g., 3-fluoropyruvate oxime) inhibit DAHPS (Ki ~0.2 mg/mL) by lowering pKa at the α-carbon .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this oxime?

  • Ionic liquid (IL) media : Replace traditional solvents with ILs (e.g., imidazolium salts) to enhance reaction efficiency and reduce by-products .
  • Microwave/ultrasonic assistance : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Recrystallization : Use ethanol or methanol for high-purity crystals (78–92% yield) .

Q. How to resolve contradictions in NMR data for oxime derivatives?

  • Comparative analysis : Contrast parent ketone spectra (e.g., δ 7.30–7.37 ppm aromatic signals) with oxime products (new regions at δ 7.12–7.90 ppm) to identify tautomeric shifts .
  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., syn/anti isomerism) in oxime protons .

Q. What substituent effects influence bioactivity in chromone oximes?

  • Electron-withdrawing groups (EWGs) : Fluorine at the α-carbon lowers pKa (e.g., from 8.1 to 7.4) and enhances enzyme inhibition .
  • Methoxy groups : Increase lipophilicity (logP ~3.5) and antifungal potency (e.g., triazole-linked oximes) .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) reduce bacterial growth (IC₅₀ ~0.2 mg/mL) by disrupting target binding .

Q. Can enzymatic synthesis be applied to this oxime?

Enzymatic routes are feasible for structurally related oximes (e.g., 3-fluoro-DAHP oxime). Key steps include:

  • Enzyme selection : Use DAHPS-overexpressing E. coli strains to mitigate cytotoxicity .
  • Substrate engineering : Modify chromone precursors with bioorthogonal handles (e.g., alkyne tags) for regioselective oxime formation .

Q. What challenges arise in X-ray crystallography of chromone oximes?

  • Crystal packing : Planar chromone moieties (deviation <0.045 Å) form π-π stacks, complicating unit cell resolution .
  • Hydrogen bonding : Oxime hydroxyls interact with adjacent carbonyl groups, requiring low-temperature data collection to minimize disorder .

Methodological Tables

Q. Table 1. Comparative NMR Data for Chromone Derivatives

CompoundAromatic Region (δ, ppm)Oxime Proton (δ, ppm)Methoxy Groups (δ, ppm)
Parent Chromone7.30–7.37N/A3.81–3.86
Oxime Derivative7.12–7.908.29 (d, J = 2 Hz)3.82–3.87
Data from

Q. Table 2. Bioactivity Trends in Chromone Oximes

SubstituentTargetIC₅₀/KiMechanism
3-FluoroDAHPS0.2 mg/mLpKa reduction → inhibition
4-Methoxy-TriazoleFungal CYP51<0.2 mg/mLSteric disruption
TrifluoromethylBacterial membranes0.2 mg/mLMembrane destabilization

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